molecular formula C20H20FN3O2S B2615239 N-(2-fluorophenyl)-4-oxo-3-pentyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 309940-42-9

N-(2-fluorophenyl)-4-oxo-3-pentyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No.: B2615239
CAS No.: 309940-42-9
M. Wt: 385.46
InChI Key: ARCDJLJLKCXOKL-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-4-oxo-3-pentyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a complex organic compound with a unique structure that includes a fluorophenyl group, a pentyl chain, and a sulfanylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-4-oxo-3-pentyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multiple steps. One common method involves the reaction of 2-fluoroaniline with a suitable aldehyde to form an imine intermediate. This intermediate is then subjected to cyclization and further functionalization to introduce the pentyl and sulfanylidene groups. The reaction conditions often include the use of organic solvents such as acetonitrile and catalysts like platinum or Raney nickel .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of high-pressure reactors and continuous flow systems can enhance the efficiency and yield of the reactions. The purification process typically involves crystallization and chromatography techniques to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-4-oxo-3-pentyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pressures to optimize the yield and selectivity of the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used .

Scientific Research Applications

N-(2-fluorophenyl)-4-oxo-3-pentyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-4-oxo-3-pentyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorophenyl derivatives and quinazoline-based molecules. Examples include:

Uniqueness

What sets N-(2-fluorophenyl)-4-oxo-3-pentyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide apart is its combination of functional groups, which confer unique chemical and biological properties. The presence of the sulfanylidene group, in particular, may enhance its reactivity and potential therapeutic effects compared to other similar compounds .

Properties

IUPAC Name

N-(2-fluorophenyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O2S/c1-2-3-6-11-24-19(26)14-10-9-13(12-17(14)23-20(24)27)18(25)22-16-8-5-4-7-15(16)21/h4-5,7-10,12H,2-3,6,11H2,1H3,(H,22,25)(H,23,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARCDJLJLKCXOKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3=CC=CC=C3F)NC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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